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Compound of Interest

4'-O-trans-p-
Compound Name: _
Coumaroylmussaenoside

cat. No.: B1180606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4'-O-trans-p-
Coumaroylmussaenoside, an iridoid glycoside. The information presented herein is essential
for the identification, characterization, and quality control of this natural product. The data is
compiled from spectroscopic analysis of the core structures, mussaenoside and trans-p-
coumaric acid, and is presented in a clear, tabular format for ease of reference. Detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data are also provided, along with a visual workflow diagram.

Chemical Structure

4'-O-trans-p-Coumaroylmussaenoside consists of a mussaenoside core, which is an iridoid
glycoside, acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety.

Molecular Formula: C26H32012[1]
Molecular Weight: 536.53 g/mol [1]

IUPAC Name: Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-1-[[4-
O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-B-D-glucopyranosyl]oxy]-7-methyl-, methyl
ester, (1S,4aS,7S,7aS)-[1]
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Spectroscopic Data

The following tables summarize the expected *H and 3C NMR chemical shifts and key mass
spectrometry fragmentation patterns for 4'-O-trans-p-Coumaroylmussaenoside. These
values are based on the analysis of its constituent parts and data from structurally related
compounds.

Nuclear Magnetic Resonance (NMR) Data
Table 1: *H NMR Spectroscopic Data (Expected Ranges in ppm)
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Mussaenoside

Position Moiety p-Coumaroyl Moiety  Glucose Moiety
1 ~5.0-5.2 (d) ~4.5-4.7 (d)
3 ~5.8-6.0 (br s) ~3.2-3.5 (m)
4 ~4.8-5.0 (t)
5 ~2.5-2.7 (m) ~3.4-3.6 (M)
. ~1.8-2.0 (m), ~2.1-2.3 5.6-38 (m)
(m)
7
8 ~1.5-1.7 (s)
9 ~2.8-3.0 (M)
10 ~4.1-4.3 (d), ~4.3-4.5
(d)
11 ~3.7(s)
2', 6' ~7.4-7.6 (d)
3,5 ~6.8-7.0 (d)
7' (0) ~6.3-6.5 (d)
8" (B) ~7.6-7.8 (d)
1" ~4.5-4.7 (d)
2" ~3.2-3.5 (m)
3" ~3.4-3.6 (M)
4" ~4.8-5.0 (1)
5" ~3.6-3.8 (M)
o ~3.7-3.9 (m), ~3.9-4.1

(m)
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Solvent: CD3OD or DMSO-de. Chemical shifts (d) are given in ppm relative to TMS. Coupling
constants (J) are in Hz.

Table 2: 13C NMR Spectroscopic Data (Expected Ranges in ppm)
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Mussaenoside

Position _ p-Coumaroyl Moiety  Glucose Moiety
Moiety
1 ~95-98 ~100-103
3 ~140-143
4 ~110-113
5 ~40-43
6 ~25-28
7 ~80-83
8 ~20-23
9 ~45-48
10 ~60-63
11 (COOCHs) ~170-173
11 (OCHs5) ~51-54
1 ~126-129
2', 6 ~130-133
3,5 ~115-118
4 ~160-163
7' (a) ~114-117
8' (B) ~145-148
9' (C=0) ~167-170
1" ~98-101
2" ~73-76
3" ~74-77
4" ~70-73
5" ~75-78
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6" ~63-66

Solvent: CDsOD or DMSO-des. Chemical shifts (8) are given in ppm.

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry

(MS/MS) Data

lon Formula Calculated m/z Description
[M+Na]* C26H32012Na 559.1735 Sodium Adduct

Deprotonated
[M-H]~ C26H31011 535.1765

Molecule

Loss of the p-
[M-p-coumaroyl]~ C17H25009 389.1499

coumaroyl group

. . p-Coumaric acid

[p-coumaric acid-H]~ CoH70s3 163.0395

fragment

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 4'-O-trans-p-

Coumaroylmussaenoside in 0.5 mL of deuterated methanol (CDsOD) or deuterated

dimethyl sulfoxide (DMSO-de).

 Instrumentation: Utilize a Bruker Avance (or equivalent) NMR spectrometer operating at a

proton frequency of 400 MHz or higher.

e 'H NMR Acquisition:

o Pulse Program: zg30

o Number of Scans: 16-64
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o Spectral Width: 12-16 ppm

o Acquisition Time: 2-4 s

o Relaxation Delay: 1-2 s

e 13C NMR Acquisition:

o Pulse Program: zgpg30

[¢]

Number of Scans: 1024-4096

[e]

Spectral Width: 200-240 ppm

o

Acquisition Time: 1-2 s

[¢]

Relaxation Delay: 2 s

e 2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse
programs to confirm proton-proton and proton-carbon correlations for unambiguous structure
elucidation.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the residual solvent peak.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or
acetonitrile. Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile
phase.

 Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

o LC-MS Analysis (Optional but Recommended):

o Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pum).
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o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 15-
20 minutes.

o Flow Rate: 0.2-0.4 mL/min.

o Injection Volume: 1-5 pL.

o Mass Spectrometry Parameters (ESI):

o lonization Mode: Positive and negative.

[e]

Capillary Voltage: 3-4 kV.

o

Source Temperature: 100-120 °C.

Desolvation Gas Flow: 600-800 L/hr.

[¢]

[¢]

Cone Voltage: 20-40 V.

e Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 559.1735 in positive
mode or 535.1765 in negative mode) and subject it to collision-induced dissociation (CID) to
obtain fragmentation data for structural confirmation.

Workflow Diagram
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Caption: Workflow for the spectroscopic analysis of 4'-O-trans-p-Coumaroylmussaenoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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